Fluorine Substitution Increases Lipophilicity (LogP) by ~2.4 Units Relative to Non-Fluorinated Parent
3-Amino-3-(4-fluorophenyl)propanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 0.96, representing a substantial increase in lipophilicity compared to the non-fluorinated parent compound, 3-amino-3-phenylpropanoic acid, which has a LogP of -1.4 [1]. This 2.36-log-unit enhancement in lipophilicity translates to improved passive membrane permeability and potential blood-brain barrier penetration, a critical parameter for CNS-targeted drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.96 (calculated, ACD/Labs) |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid (CAS 614-19-7); LogP = -1.4 (XLogP3) |
| Quantified Difference | ΔLogP = +2.36 units |
| Conditions | In silico computational predictions using ACD/Labs Percepta Platform for target compound; PubChem XLogP3 for comparator. |
Why This Matters
Higher LogP correlates with improved membrane permeability and is a key selection criterion when prioritizing β-amino acid building blocks for CNS-penetrant drug candidates.
- [1] PubChem. (2025). 3-Amino-3-phenylpropanoic acid (CID 166569). XLogP3: -1.4. National Center for Biotechnology Information. View Source
